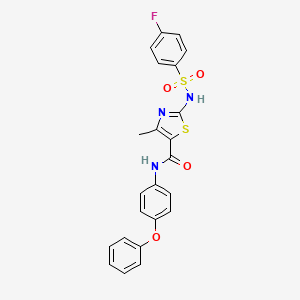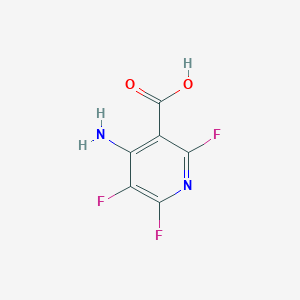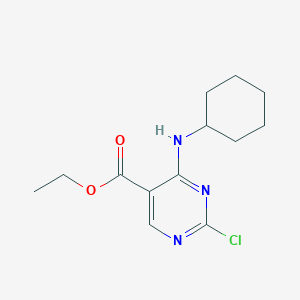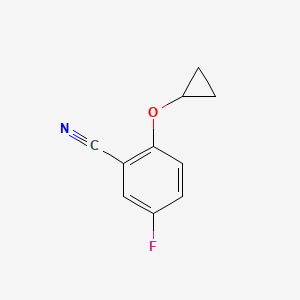
N~1~,N~1~,N~6~,N~6~-Tetraphenylpyrene-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(diphenylamino)pyrene is an organic compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making it a valuable component in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(diphenylamino)pyrene typically involves the Buchwald-Hartwig amination reaction. This method allows for the introduction of diphenylamino groups onto the pyrene core. The reaction is carried out using palladium catalysts, such as Pd2(dba)3•CHCl3, and ligands like SPhos. The reaction conditions generally involve heating the reactants in a suitable solvent, such as toluene, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1,6-bis(diphenylamino)pyrene are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product.
化学反応の分析
Types of Reactions
1,6-Bis(diphenylamino)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,6-Bis(diphenylamino)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
作用機序
The mechanism of action of 1,6-bis(diphenylamino)pyrene is primarily based on its electronic and photophysical properties. The diphenylamino groups enhance the electron-donating ability of the pyrene core, facilitating charge transfer processes. This makes the compound effective in optoelectronic applications, where it can act as a light-emitting material or a charge transport medium .
類似化合物との比較
Similar Compounds
1,3,6,8-Tetrasubstituted Pyrene Derivatives: These compounds have similar electronic properties but differ in their substitution patterns.
4,9-Bis(diphenylamino)pyrene: Another derivative with diphenylamino groups at different positions, affecting its photophysical properties.
Uniqueness
1,6-Bis(diphenylamino)pyrene is unique due to its specific substitution pattern, which provides distinct electronic and photophysical characteristics. This makes it particularly suitable for applications requiring precise control over electronic properties, such as in OLEDs and photovoltaic cells .
特性
CAS番号 |
76656-53-6 |
|---|---|
分子式 |
C40H28N2 |
分子量 |
536.7 g/mol |
IUPAC名 |
1-N,1-N,6-N,6-N-tetraphenylpyrene-1,6-diamine |
InChI |
InChI=1S/C40H28N2/c1-5-13-31(14-6-1)41(32-15-7-2-8-16-32)37-27-23-29-22-26-36-38(28-24-30-21-25-35(37)39(29)40(30)36)42(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
InChIキー |
WTEJYGDMCOWSLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=CC=C7)C8=CC=CC=C8)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)

![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)






![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)




